molecular formula C20H19NOS2 B2846313 3-(phenylthio)-N-(2-(thiophen-3-yl)benzyl)propanamide CAS No. 1797713-41-7

3-(phenylthio)-N-(2-(thiophen-3-yl)benzyl)propanamide

Cat. No.: B2846313
CAS No.: 1797713-41-7
M. Wt: 353.5
InChI Key: WIFPSMLINHGSBR-UHFFFAOYSA-N
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Description

The compound “3-(phenylthio)-N-(2-(thiophen-3-yl)benzyl)propanamide” is an organic compound containing a propanamide backbone with phenylthio and thiophenyl functional groups. These types of compounds are often studied for their potential applications in various fields, including medicinal chemistry and materials science .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific studies on this compound, it’s difficult to provide a detailed analysis .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis and Characterization : Compounds like 3-(phenylthio)-N-(2-(thiophen-3-yl)benzyl)propanamide are often synthesized and characterized to explore their chemical properties and potential applications in organic synthesis. For example, acyl-isothiocyanates have been identified as efficient thiocyanate transfer reagents, illustrating the versatility of thiocyanate group in organic transformations (Palsuledesai et al., 2009).
  • Photocleavage Reactions : Studies on monothioimides, which share structural similarities with the subject compound, have revealed insights into photocleavage reactions, contributing to the understanding of photochemical processes in organic compounds (Fu et al., 1998).

Pharmacological and Biological Research

  • Anticonvulsant Studies : Research on structurally related compounds, such as N-Benzyl-3-[(chlorophenyl)amino]propanamides, has shown potential in anticonvulsant studies. These studies aim to evaluate the efficacy of new compounds against seizures, expanding the arsenal of anticonvulsant drugs (Idris et al., 2011).

Material Science and Luminescence

  • Luminescent Properties : The study of benzothiazole derivatives, which are structurally related to this compound, has highlighted their luminescent properties. This research opens up possibilities for their application in white light emission technologies, offering insights into the development of new luminescent materials (Lu et al., 2017).

Properties

IUPAC Name

3-phenylsulfanyl-N-[(2-thiophen-3-ylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NOS2/c22-20(11-13-24-18-7-2-1-3-8-18)21-14-16-6-4-5-9-19(16)17-10-12-23-15-17/h1-10,12,15H,11,13-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFPSMLINHGSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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